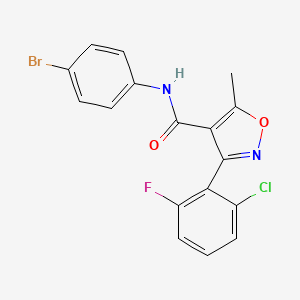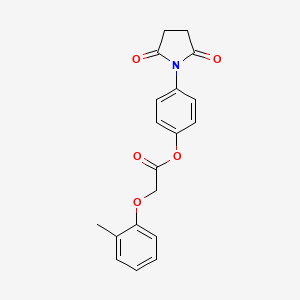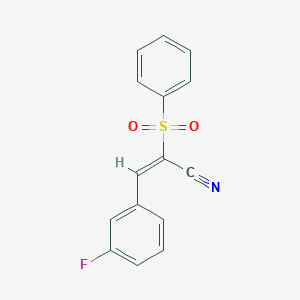![molecular formula C20H24N2O B5784556 3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B5784556.png)
3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a small molecule that acts as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain that is involved in learning and memory processes.
Mechanism of Action
3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide acts as a positive allosteric modulator of the NMDA receptor, which means that it enhances the activity of the receptor. Specifically, 3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide binds to a site on the receptor that is separate from the glutamate binding site, and this binding enhances the affinity of the receptor for glutamate, which is the primary neurotransmitter that activates the receptor.
Biochemical and Physiological Effects:
3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide has been shown to enhance NMDA receptor function, which is involved in learning and memory processes. It has also been shown to have potential therapeutic effects in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. However, further research is needed to fully understand the biochemical and physiological effects of 3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide.
Advantages and Limitations for Lab Experiments
3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, which makes it useful for studying the effects of NMDA receptor modulation on cellular processes. Additionally, 3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide has been extensively studied, and there is a large body of literature on its effects and mechanisms of action. However, there are also limitations to the use of 3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide in lab experiments. For example, 3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide is not highly selective for the NMDA receptor, and it can also modulate other types of glutamate receptors. Additionally, the effects of 3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide can be difficult to interpret, as they can be influenced by factors such as receptor desensitization and changes in receptor trafficking.
Future Directions
There are several future directions for research on 3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide. One area of interest is the development of more selective modulators of the NMDA receptor that can be used to study the specific effects of NMDA receptor modulation on cellular processes. Another area of interest is the development of 3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide-based therapies for neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further research is needed to fully understand the mechanisms of action of 3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide and other NMDA receptor modulators, as well as their potential side effects and limitations.
Synthesis Methods
3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-pyridinemethanol with 3-bromobenzyl bromide to form 3-(4-pyridinylmethyl)benzyl bromide. The second step involves the reaction of the resulting compound with cyclopentylmagnesium bromide to form 3-(4-pyridinylmethyl)cyclopentylmethylbenzene. The final step involves the reaction of the resulting compound with propanoyl chloride to form 3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide.
Scientific Research Applications
3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide has been extensively studied for its potential use in scientific research. It has been shown to enhance NMDA receptor function, which is involved in learning and memory processes. 3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide has also been shown to have potential therapeutic effects in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
3-cyclopentyl-N-[3-(pyridin-4-ylmethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c23-20(9-8-16-4-1-2-5-16)22-19-7-3-6-18(15-19)14-17-10-12-21-13-11-17/h3,6-7,10-13,15-16H,1-2,4-5,8-9,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMKPXSGYSYMEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=CC(=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-[3-(pyridin-4-ylmethyl)phenyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl 2-({[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)terephthalate](/img/structure/B5784497.png)
![N-(4-chlorobenzyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5784500.png)


![5-[(1-azepanylmethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B5784517.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B5784526.png)



![2-(2-chlorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5784574.png)

![4-bromo-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5784592.png)